Cas no 2228565-31-7 (tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate)

Tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate is a specialized carbamate-protected amine intermediate, primarily utilized in pharmaceutical and agrochemical synthesis. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a 3-chlorothiophene moiety, offering reactivity for further functionalization. The compound’s rigid, sterically hindered framework contributes to selective reactivity in multi-step transformations. It is particularly valuable in the preparation of bioactive molecules, where controlled deprotection of the Boc group is required. High purity and well-defined stereochemistry make it a reliable building block for complex organic syntheses, particularly in medicinal chemistry applications targeting heterocyclic scaffolds.
tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate structure
2228565-31-7 structure
Product Name:tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate
CAS No:2228565-31-7
MF:C13H21ClN2O2S
MW:304.836041212082
CID:6219339
PubChem ID:165977426
Update Time:2025-06-11

tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate
    • EN300-1892763
    • 2228565-31-7
    • tert-butyl N-[3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropyl]carbamate
    • Inchi: 1S/C13H21ClN2O2S/c1-12(2,3)18-11(17)16-8-13(4,7-15)10-9(14)5-6-19-10/h5-6H,7-8,15H2,1-4H3,(H,16,17)
    • InChI Key: KSRZRCNQGANFTG-UHFFFAOYSA-N
    • SMILES: ClC1C=CSC=1C(C)(CN)CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 304.1012268g/mol
  • Monoisotopic Mass: 304.1012268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 92.6Ų

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Additional information on tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate

Chemical Profile of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate (CAS No. 2228565-31-7)

tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate, identified by its CAS number 2228565-31-7, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the carbamate class, characterized by the presence of a carbamate functional group (-NHCOO-) linked to a tert-butyl group, which enhances its stability and reactivity in various synthetic pathways. The molecular structure incorporates a thiophene ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position, contributing to its unique electronic and steric properties.

The significance of this compound lies in its potential applications as an intermediate in the synthesis of bioactive molecules. Specifically, the combination of the 3-chlorothiophen-2-yl moiety and the N-3-amino group suggests that it may serve as a precursor for more complex pharmacophores. Thiophene derivatives are widely studied due to their role in numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The chlorine substituent further enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in constructing heterocyclic frameworks prevalent in drug design.

In recent years, there has been a surge in research focused on developing novel carbamate-based drugs due to their favorable pharmacokinetic properties. The tert-butyl group not only stabilizes the carbamate moiety against hydrolysis but also introduces steric hindrance, which can be exploited to modulate binding affinity and selectivity in target enzymes or receptors. This makes tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate a promising candidate for further derivatization into potent therapeutic agents.

One of the most compelling aspects of this compound is its potential role in developing kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases, particularly cancer. The structural features of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate, particularly the thiophene ring and the amino-substituted carbamate, align well with known kinase inhibition motifs. Recent studies have demonstrated that thiophene derivatives can effectively modulate kinase activity by binding to specific pockets on the enzyme's active site. The presence of a chlorine atom at the 3-position of the thiophene ring may further enhance interactions with aromatic residues in the kinase domain, improving binding affinity.

Moreover, the compound's potential as an intermediate for more complex scaffolds has been explored in several cutting-edge research projects. For instance, researchers have investigated its utility in constructing hybrid molecules that combine thiazole and thiophene cores with carbamate functionalities. Such hybrid structures have shown promise in preclinical studies for their ability to simultaneously target multiple disease pathways. The versatility of tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate lies in its ability to undergo further modifications without losing its core pharmacological properties.

The synthesis of this compound involves multi-step organic transformations that highlight its synthetic elegance. The introduction of the N-3-amino group followed by carbamoylation with a tert-butylating agent is a classic strategy for generating stable carbamate derivatives. The subsequent functionalization of the thiophene ring with a chlorine atom requires careful control of reaction conditions to avoid unwanted side products. Advances in catalytic systems have made it possible to perform these transformations under milder conditions while maintaining high yields and selectivity.

In conclusion, tert-butyl N-3-amino-2-(3-chlorothiophen-2-yl)-2-methylpropylcarbamate (CAS No. 2228565-31-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new ways to exploit its chemical properties, this compound is poised to play a crucial role in the development of next-generation drugs targeting various diseases.

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